molecular formula C15H19N3O B2502994 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline CAS No. 2202247-93-4

4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline

Cat. No.: B2502994
CAS No.: 2202247-93-4
M. Wt: 257.337
InChI Key: SJBFTWMTVKHNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. Quinazoline is a nitrogen-containing heterocyclic compound recognized as a privileged scaffold in drug discovery, with over 200 naturally occurring quinazoline-containing alkaloids identified . This compound features a specific substitution pattern where the quinazoline core is functionalized with a (1-methylpiperidin-3-yl)methoxy group, a structural characteristic shared with several clinically established therapeutic agents. The quinazoline pharmacophore is extensively documented in scientific literature for its diverse biological activities, particularly in the realm of kinase inhibition . Researchers value this compound primarily for its potential as a key intermediate or building block in the design and synthesis of novel small-molecule inhibitors targeting tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways . These pathways are critically implicated in cellular proliferation and angiogenesis, making their modulation a central strategy in anticancer drug development. The structural motif of a piperidine moiety linked to a quinazoline core via a methoxy bridge is a common feature in several FDA-approved drugs, including vandetanib, which is used for the treatment of medullary thyroid cancer . Vandetanib, for instance, is a multi-kinase inhibitor that targets both VEGFR2 and EGFR, demonstrating the strategic importance of this chemical architecture in developing targeted therapies . Consequently, 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline serves as a versatile precursor for investigating structure-activity relationships (SAR) and optimizing potency and selectivity in hit-to-lead campaigns. It enables researchers to explore novel chemical space for the treatment of various cancers, including bladder cancer, where quinazoline derivatives have shown promising therapeutic potential . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[(1-methylpiperidin-3-yl)methoxy]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-18-8-4-5-12(9-18)10-19-15-13-6-2-3-7-14(13)16-11-17-15/h2-3,6-7,11-12H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBFTWMTVKHNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline typically involves the reaction of quinazoline derivatives with 1-methylpiperidin-3-yl)methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline, have been extensively studied for their anticancer properties. They are known to act as inhibitors of tyrosine kinase receptors, which are often overexpressed in various cancers such as breast, ovarian, and prostate cancer. The inhibition of these receptors can lead to reduced tumor growth and proliferation.

  • Case Study : A study demonstrated that quinazoline derivatives showed significant inhibition of cancer cell lines, with some compounds exhibiting GI50 values as low as 0.32 μM against A549 lung cancer cells .

Antiviral Properties

Research indicates that quinazoline derivatives possess antiviral activity against several viruses, including HIV and influenza. The mechanism often involves the inhibition of viral enzymes or interference with viral replication processes.

  • Case Study : A series of novel quinazoline derivatives were synthesized and evaluated for their effectiveness against HIV-1, showing promising results in inhibiting viral replication .

Anti-inflammatory Effects

4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline has also been reported to exhibit anti-inflammatory properties. This makes it a candidate for treating conditions characterized by inflammation.

  • Case Study : In a pharmacological study, certain quinazoline derivatives demonstrated significant anti-inflammatory activity comparable to standard drugs like indomethacin .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent against various pathogens. Its efficacy in inhibiting bacterial growth positions it as a candidate for developing new antibiotics.

  • Case Study : Quinazoline derivatives exhibited antimicrobial activity against pathogenic bacteria, with some compounds showing lower effective concentrations than existing antibiotics .

Neuroprotective Effects

Emerging research suggests that quinazoline derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

  • Case Study : Certain derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in conditions like Alzheimer's disease .

Antidiabetic Properties

Recent studies have explored the antidiabetic potential of quinazoline derivatives through the inhibition of enzymes involved in carbohydrate metabolism.

  • Case Study : Compounds were found to inhibit alpha-amylase and alpha-glucosidase activities significantly, suggesting their utility in managing diabetes .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline can be achieved through various methods, including multi-step synthetic routes that allow for the modification of its structure to enhance biological activity.

Synthesis Method Description
Multi-step synthesisInvolves several chemical reactions to construct the quinazoline core followed by functionalization with piperidine moieties.
HybridizationCombining quinazoline with other pharmacophores to create hybrid molecules with improved efficacy against specific targets.

Mechanism of Action

The mechanism of action of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight LogP PSA (Ų)
4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline (hypothetical) 4-O-(1-methylpiperidin-3-yl) C₁₅H₁₈N₃O₂ 280.33 ~2.5–3.0* ~45–50*
4-Chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline 4-Cl, 6-OCH₃, 7-O-(1-methylpiperidin-4-yl) C₁₆H₂₀ClN₃O₂ 321.80 2.95 47.48
4-([1,1'-Biphenyl]-4-ylmethylamino)-7-((1-(2-(quinolin-4-ylamino)ethyl)piperidin-4-yl)methoxy)quinazoline 4-biphenylmethylamino, 7-O-(quinoline-piperidine-ethyl) C₃₉H₄₁N₇O 648.80 ~4.5† ~90†

Notes:

  • *Estimated based on structural similarity to the 4-yl analog .
  • †Predicted values due to increased aromaticity and nitrogen content .

The 4-yl analog (CAS 264208-72-2) demonstrates higher molecular weight and lipophilicity compared to the hypothetical 3-yl isomer, primarily due to the chloro and methoxy groups. The DNMT3A inhibitor from , with extended aromatic and polar groups, exhibits significantly higher LogP and PSA, suggesting enhanced target binding but reduced solubility .

Biological Activity

4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a quinazoline backbone with a methoxy group substituted by a 1-methylpiperidine moiety. This structural configuration is critical for its biological interactions.

Biological Activity Overview

Research has indicated that quinazoline derivatives, including 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline, exhibit various biological activities:

  • Anticancer Activity : Quinazolines have been extensively studied for their ability to inhibit tumor growth and proliferation.
  • Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer progression and other diseases.
  • Antimicrobial Properties : Some studies suggest that these compounds may also possess antimicrobial activity.

Anticancer Activity

Numerous studies have demonstrated the efficacy of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline against various cancer cell lines.

In Vitro Studies

In vitro evaluations have shown that this compound can inhibit the growth of several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

Table 1 summarizes the cytotoxic effects observed in different studies:

Cell Line IC50 (µM) Reference
MCF-70.096
A5490.091
HepG22.08

The mechanism by which 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline exerts its anticancer effects primarily involves the inhibition of specific molecular pathways associated with tumor growth. It has been noted to target:

  • Epidermal Growth Factor Receptor (EGFR) : Compounds in this class can inhibit EGFR, which is crucial for cell proliferation and survival in various cancers.

Enzyme Inhibition

Quinazoline derivatives, including this compound, have shown promise as enzyme inhibitors:

Key Enzymes Targeted

  • Carbonic Anhydrase : Compounds have been reported with IC50 values indicating potent inhibition against this enzyme, which plays a role in tumor metabolism.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibitors targeting VEGFR are essential in anti-angiogenic therapies.

Table 2 provides a comparison of enzyme inhibition potency:

Enzyme IC50 (µM) Reference
Carbonic Anhydrase2.09
VEGFR<10

Other Therapeutic Potentials

Beyond anticancer activity, research indicates that 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline may possess:

  • Anti-inflammatory properties , making it a candidate for treating inflammatory diseases.
  • Antimicrobial activity , suggesting potential applications in infectious disease management.

Case Studies

Recent case studies have highlighted the clinical relevance of quinazoline derivatives:

  • A study demonstrated significant tumor reduction in xenograft models when treated with similar quinazoline compounds at dosages of 100 mg/kg/day, indicating robust anticancer properties .
  • Another study focused on the modification of molecular structures to enhance solubility and bioavailability, leading to improved therapeutic outcomes compared to traditional treatments .

Q & A

Q. Basic Quality Control

  • HPLC-MS : Quantifies purity (>95%) and detects impurities like dehalogenated byproducts .
  • NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for quinazoline-aniline derivatives .

What in vivo models have been used to assess the compound's efficacy, and what pharmacokinetic parameters are prioritized?

Q. Advanced Preclinical Evaluation

  • Xenograft Models : Nude mice with EGFR-mutant tumors (e.g., H1975) assess tumor volume reduction (50–60% inhibition reported) .
  • Pharmacokinetics : Focus on oral bioavailability (F >40%), half-life (t1/2 >6 hr), and brain penetration (logBB >0.3) for CNS targets .
  • Metabolite Profiling : LC-MS identifies major metabolites (e.g., N-demethylated derivatives) to optimize metabolic stability .

How do halogen substitutions at specific quinazoline positions modulate cytotoxic activity against resistant cancer lines?

Q. Advanced Mechanistic Insights

  • Position 3 : Bromo or chloro substitutions enhance irreversible binding to EGFR T790M mutants (IC50: <50 nM) via covalent adduct formation .
  • Position 7 : Fluorine at C-7 improves membrane permeability (logP: 2.8 vs. 2.2 for non-halogenated analogs) but may reduce solubility .
  • Resistance Mitigation : Chloro-substituted derivatives show 10-fold lower IC50 in paclitaxel-resistant cell lines compared to methoxy analogs .

What computational strategies are used to resolve discrepancies between predicted and observed binding affinities?

Q. Advanced Modeling Techniques

  • Molecular Dynamics (MD) Simulations : 100-ns trajectories identify flexible regions (e.g., piperidine methoxy side chains) that alter binding poses .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG contributions of substituents (e.g., -OCH3 vs. -OCH2CH2CH3) with <1 kcal/mol error margins .
  • Machine Learning : QSAR models trained on 200+ quinazoline derivatives predict activity cliffs and guide synthetic prioritization .

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